8-Oxaspiro[4.5]decan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-oxaspiro[4.5]decan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCBSAUZQPFGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 8 Oxaspiro 4.5 Decan 1 Amine
Reactions of the Amine Group
The primary amine group in 8-Oxaspiro[4.5]decan-1-amine is a key site for various chemical modifications, including oxidation, substitution, acylation, and alkylation reactions. These reactions are fundamental for the structural diversification of this spirocyclic compound.
Oxidation Reactions
The oxidation of primary amines can lead to a variety of products, such as imines, nitriles, or oximes, depending on the reaction conditions and the oxidizing agent used. While direct oxidation of this compound is not extensively detailed in the provided results, general principles of amine oxidation can be applied. For instance, the aerobic oxidation of primary amines to imines or nitriles is often catalyzed by metal complexes, such as those based on copper. researchgate.net The selectivity of these reactions can be influenced by factors like the catalyst's counterion. researchgate.net In some cases, oxidation can be accompanied by further transformations; for example, the oxidation of certain cyclic amines can lead to the formation of spiro cyclohexadienone decorated cyclic amines. rsc.org
Table 1: General Oxidation Reactions of Primary Amines
| Reactant | Oxidizing Agent/Catalyst | Product Type | Reference |
| Primary Amine | Metal-based catalysts (e.g., Copper) | Imine or Nitrile | researchgate.net |
| Primary Amine | Hydrogen Peroxide or Potassium Permanganate | Oxime or Nitro Compound | |
| Cyclic Amine | Molecular O2 | Spiro cyclohexadienone decorated cyclic amine | rsc.org |
Substitution Reactions for Structural Diversification
Substitution reactions involving the amine group are a powerful tool for introducing new functional groups and building molecular complexity. The nucleophilic nature of the primary amine allows it to react with various electrophiles. For instance, the amine group can participate in nucleophilic substitution reactions with alkyl halides, leading to N-alkylation. smolecule.commsu.edu This reactivity is fundamental for creating more complex derivatives.
Furthermore, the amine can be a precursor for the formation of other functional groups. For example, in related spirocyclic systems, the amine functionality can be transformed into diazirines, which are valuable for photoaffinity labeling studies. enamine.net The synthesis of such derivatives often involves the reaction of a ketone precursor with an amine source, followed by oxidation.
Table 2: Substitution Reactions for Diversification
| Starting Material | Reagent(s) | Product Type | Reference |
| Primary Amine | Alkyl Halide | N-Alkylated Amine | smolecule.commsu.edu |
| Cyclic Ketone (precursor) | Amine source, then oxidation | Spirocyclic Diazirine | enamine.net |
Acylation and Alkylation Reactions
Acylation and alkylation reactions of the primary amine group in this compound are common methods for its derivatization. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of amides. msu.edu This transformation is useful for introducing a variety of substituents and can alter the chemical and physical properties of the parent molecule.
Alkylation, the reaction with alkyl halides, leads to the formation of secondary or tertiary amines, and eventually quaternary ammonium (B1175870) salts if the reaction proceeds further. msu.edu These reactions demonstrate the nucleophilicity of the amine and its ability to form new carbon-nitrogen bonds. The Petasis reaction, a multicomponent reaction, also offers a pathway to synthesize functionalized spirocyclic amines. digitellinc.com
Table 3: Acylation and Alkylation of Amines
| Reaction Type | Reagent | Product | Reference |
| Acylation | Acyl Chloride or Anhydride | Amide | msu.edu |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | msu.edu |
| Petasis Reaction | Boronic acid, Aldehyde | Functionalized Spirocyclic Amine | digitellinc.com |
Reactivity of the Spirocyclic Ether Moiety
The spirocyclic ether component of this compound also possesses distinct reactivity, particularly concerning ring-opening and rearrangement reactions. These transformations can lead to significant structural changes in the molecule.
Ring-Opening Reactions under Controlled Conditions
The ether ring in spirocyclic systems can be opened under controlled conditions, often involving acidic or basic catalysis. For example, spiro-orthoesters, which contain a spirocyclic ether-like structure, can undergo ring-opening polymerization. rsc.orgresearchgate.net The nature of this ring-opening can be temperature-dependent, leading to either single or double ring-opening products. rsc.org In some cases, the ring-opening of spirocyclopropanes, a related strained ring system, can be initiated by nucleophiles like azide (B81097) ions, leading to functionalized products that can undergo further cyclization. acs.org While specific examples for this compound are not provided, these general principles of spirocyclic ether reactivity are applicable.
Table 4: Ring-Opening Reactions of Spirocyclic Ethers
| Starting Material | Conditions | Product Type | Reference |
| Spiro-orthoester | Cationic initiator, elevated temperature | Poly(ether-ester) | rsc.org |
| Spirocyclopropane | Nucleophile (e.g., azide) | Ring-opened functionalized product | acs.org |
Rearrangement Processes of Spirocyclic Cations
Spirocyclic cations, which can be generated from precursors like this compound under certain conditions, are prone to rearrangement reactions. For instance, the Nazarov cyclization can lead to oxyallyl cation intermediates that undergo sequential Wagner-Meerwein migrations to form spirocyclic cyclopentenones. nih.gov The course of these rearrangements can be controlled by the reaction conditions, such as the choice of catalyst and solvent. nih.gov
Computational studies on the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, a related spirocyclic cation, have shown that a 1,2-shift of a carbon atom is thermodynamically favored over a 1,2-shift of the oxygen atom. rsc.org Gold(I)-catalyzed Claisen-type rearrangements of cyclic enynols can also proceed through cationic intermediates to yield spirocyclic ketones. acs.org Furthermore, oxyallyl cation-promoted semipinacol rearrangements have been utilized for the synthesis of spiro-indolines. rsc.org
Table 5: Rearrangement Reactions of Spirocyclic Cations
| Reaction Type | Intermediate | Product Type | Reference |
| Nazarov Cyclization | Oxyallyl cation | Spirocyclic cyclopentenone | nih.gov |
| Gold(I)-catalyzed Claisen-type Rearrangement | Cationic allylic vinyl ether gold intermediate | Spirocyclic ketone | acs.org |
| Semipinacol Rearrangement | Oxyallyl cation | Spiro-indoline | rsc.org |
Comparative Reactivity Studies with Structural Analogues
The chemical reactivity of this compound is significantly influenced by its distinct spirocyclic framework, the position of the oxygen heteroatom, and the primary amine functional group. Understanding its reactivity is enhanced by comparing it with structural analogues, which reveals how subtle changes in molecular architecture affect reaction outcomes. Key points of comparison include the nature and position of heteroatoms, the presence of substituents, ring size, and the type of functional groups.
The reactivity of spirocyclic compounds is governed by a combination of steric, electronic, and stereoelectronic effects. For instance, the rigid, three-dimensional structure of spirocycles can dictate the accessibility of reactive sites. In the case of oxaspiro[4.5]decane systems, the introduction of an oxygen atom enhances polarity and can influence the stability of intermediates and transition states during chemical transformations. smolecule.com
Influence of Heteroatom Position and Type:
Impact of Functional Groups and Substituents:
The reactivity of the primary amine in this compound can be contrasted with ketone-bearing analogues like 1-Oxaspiro[4.5]decan-8-one. The amine group imparts basicity and nucleophilicity, while the electron-withdrawing nature of a ketone group reduces the basicity of the molecule.
Substituents on the carbocyclic ring also play a major role. The presence of electron-donating or electron-withdrawing groups can alter the reactivity of the entire scaffold. acs.org For example, studies on substituted 1-oxaspiro[4.5]decan-2-one derivatives provide insight into these effects. A phenyl group at the 7-position increases the rate of reduction, whereas a methyl group at the 8-position introduces steric hindrance that can modulate reaction pathways.
The following table, adapted from research on ketone analogues, illustrates how substituents can quantitatively affect reactivity.
| Compound | Relative Reduction Rate (vs. NaBH₄) | Amination Yield (%) | Ring-Opening Susceptibility |
|---|---|---|---|
| 8-Methyl-1-oxaspiro[4.5]decan-2-one | 1.0 (reference) | 82 | Moderate |
| 1-Oxaspiro[4.5]decan-2-one | 0.7 | 75 | High |
| 7-Phenyl-1-oxaspiro[4.5]decan-2-one | 1.2 | 88 | Low |
Influence of Ring Strain and Conformation:
The spiro[4.5]decane system, composed of fused five- and six-membered rings, is relatively stable. However, compared to analogues with different ring sizes, such as spiro[4.4] derivatives, it exhibits lower ring strain energy. This difference in strain can affect the propensity for ring-opening reactions. The rigid spiro junction locks the rings in a fixed orientation, which, along with the axial or equatorial projection of the amine group, influences its steric accessibility and potential for intra- or intermolecular interactions like hydrogen bonding.
A qualitative comparison of structural features and their impact on molecular properties is summarized below.
| Structural Feature | Example Analogue | Impact on Reactivity/Properties | Reference |
|---|---|---|---|
| Functional Group (Ketone vs. Amine) | 1-Oxaspiro[4.5]decan-8-one | Ketone group is electron-withdrawing and reduces basicity compared to the primary amine. | |
| Steric Hindrance | 8-tert-butyl-1-oxaspiro[4.5]decan-2-yl)methanamine | Bulkier substituents increase steric hindrance, which can limit reaction rates and binding interactions. | |
| Ring Strain | Spiro[4.4]decane derivatives | Smaller spiro systems have higher strain energy, potentially increasing susceptibility to ring-opening reactions. | |
| Additional Heteroatoms | 1,4-Dioxaspiro[4.5]decan-8-yl}methanamine | Increases polarity and hydrogen-bonding capacity, affecting solubility and interaction profiles. |
Spectroscopic and Structural Elucidation of 8 Oxaspiro 4.5 Decan 1 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the mapping of the carbon skeleton and the determination of the chemical environment and connectivity of protons.
The ¹H NMR spectrum of 8-Oxaspiro[4.5]decan-1-amine is expected to exhibit distinct signals corresponding to the protons of the tetrahydropyran (B127337) and cyclopentylamine (B150401) rings. The chemical shifts (δ) are influenced by the proximity of electronegative oxygen and nitrogen atoms.
Protons on carbons adjacent to the ether oxygen (C7 and C9) and the amine group (C1) are expected to be the most deshielded, appearing further downfield. Protons of the primary amine (-NH₂) typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration (typically in the δ 1.0-4.0 ppm range). libretexts.org The proton on C1, being attached to the same carbon as the amine, would likely resonate in the δ 2.5-3.5 ppm region. The protons on the carbons adjacent to the ether oxygen (C7 and C9) would be expected in the δ 3.5-4.5 ppm range. The remaining methylene (B1212753) protons on the cyclopentane (B165970) and tetrahydropyran rings would produce a series of complex multiplets in the upfield region (δ 1.2-2.2 ppm). libretexts.org
The exact chemical shifts and coupling constants provide critical information on the stereochemistry of the molecule, particularly the relative orientation of the amine group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 | 2.5 - 3.5 | Multiplet |
| -NH₂ | 1.0 - 4.0 | Broad Singlet |
| H-2, H-3, H-4 | 1.2 - 2.2 | Multiplets |
| H-6, H-10 | 1.4 - 2.2 | Multiplets |
| H-7, H-9 | 3.5 - 4.5 | Multiplets |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct carbon signals are expected, as the molecule is asymmetric.
The spiro carbon (C5) is a quaternary carbon and will typically show a weak signal. Its chemical shift is influenced by its unique position connecting two rings. Carbons bonded to the electronegative oxygen (C7, C9) and nitrogen (C1) atoms will appear downfield. The C1 carbon is expected in the δ 40-60 ppm range, while the C7 and C9 carbons adjacent to the ether linkage would likely appear in the δ 60-75 ppm range. libretexts.orgoregonstate.edu The remaining aliphatic carbons (C2, C3, C4, C6, C10) will resonate in the upfield region, typically between δ 20-40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 40 - 60 |
| C-2, C-3, C-4 | 20 - 40 |
| C-5 (Spiro) | 70 - 90 (weak signal) |
| C-6, C-10 | 20 - 40 |
| C-7, C-9 | 60 - 75 |
Note: These are predicted values based on typical ranges for similar structures. oregonstate.edu
Mass Spectrometry (MS) for Molecular Formula Verification
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₉H₁₇NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. For instance, in a study of related aminolactone derivatives, HRMS was used to confirm the calculated molecular formula with high precision. rsc.org This verification is a critical step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the MS/MS spectrum would also provide structural information, often showing characteristic losses of the amine group or fragments of the ring systems.
Table 3: HRMS Data for a Related Oxaspiro Compound
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| 3-(Dimethylamino)-1-oxaspiro[4.5]decan-2-one | C₁₁H₁₉N₂O₂ | 198.1494 | 198.1496 | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
For this compound, the key expected absorptions are:
N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. orgchemboulder.com These bands are typically weaker and sharper than O-H stretches.
N-H Bending: A characteristic bending (scissoring) vibration for primary amines is found in the 1650-1580 cm⁻¹ range. orgchemboulder.com
C-O-C Stretching: A strong, characteristic stretching band for the ether linkage within the tetrahydropyran ring is expected to appear in the 1260-1070 cm⁻¹ region.
C-N Stretching: The aliphatic C-N stretch will show a medium to weak absorption in the 1250-1020 cm⁻¹ range. orgchemboulder.com
C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups of the rings will be observed just below 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for Amines and Ethers
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | 3400 - 3250 (two bands) | Medium |
| Primary Amine (R-NH₂) | N-H Bend | 1650 - 1580 | Medium |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium-Weak |
| Ether (C-O-C) | C-O Stretch | 1260 - 1070 | Strong |
| Alkane (CH₂) | C-H Stretch | 2960 - 2850 | Strong |
Source: Data compiled from general IR spectroscopy tables. libretexts.orgorgchemboulder.comvscht.cz
X-ray Crystallography for Definitive Structural Determination (if available for related compounds)
While obtaining a single crystal suitable for X-ray diffraction can be challenging, this technique provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and absolute stereochemistry.
Compound Index
Computational and Theoretical Investigations of 8 Oxaspiro 4.5 Decan 1 Amine Systems
Quantum Mechanical Studies
Quantum mechanical (QM) calculations are fundamental to elucidating the properties of molecules at the electronic level. For a molecule such as 8-Oxaspiro[4.5]decan-1-amine, with its intricate three-dimensional structure, QM methods can predict geometries, energies, and electronic properties with varying degrees of accuracy and computational cost.
Semiempirical Molecular Orbital Calculations (e.g., AM1)
Semiempirical methods, such as Austin Model 1 (AM1), offer a computationally efficient approach to studying large molecular systems. These methods use parameters derived from experimental data to simplify the complex integrals found in ab initio calculations.
For spirocyclic systems, AM1 can be employed for initial conformational searches and to obtain preliminary insights into the electronic structure. For instance, in a study on the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, a closely related spirocyclic cation, AM1 calculations were used alongside more rigorous methods to investigate the energetics of the system. rsc.org Such calculations can help in mapping out reaction pathways and identifying transition state geometries, providing a foundational understanding before employing more computationally expensive methods. While AM1's accuracy for absolute energies can be limited, it is often effective for determining relative energies and geometries.
Ab Initio Molecular Orbital Calculations (e.g., HF, MP2)
Ab initio calculations, which are based on first principles without empirical parameters, provide a more accurate description of molecular systems. The Hartree-Fock (HF) method is a foundational ab initio approach that, while not fully accounting for electron correlation, serves as a good starting point for more advanced calculations.
For the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, calculations were performed at the HF/z and HF/6-31G* levels of theory to investigate the energetics of its ring-expanding rearrangement. rsc.org To incorporate the effects of electron correlation, which is crucial for accurate energy predictions, Møller-Plesset perturbation theory (MP2) is often used. For the same spirocyclic cation, MP2/6-31G* calculations provided a more refined understanding of the rearrangement energetics. rsc.org For this compound, these methods would be critical in accurately determining the relative energies of different conformers and the transition states that separate them.
Density Functional Theory (DFT) Calculations (e.g., B3LYP)
Density Functional Theory (DFT) has become one of the most popular methods for computational studies of organic molecules due to its excellent balance of accuracy and computational cost. The B3LYP hybrid functional, in particular, is widely used.
DFT calculations are instrumental in studying the stereochemistry and reactivity of spiro compounds. For example, DFT studies on spiro-oxindoles have been used to support the stereochemical selectivity of their synthesis and to analyze their frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). researchgate.net In the context of spiropyrrolidines, DFT calculations using the B3LYP functional have helped to rationalize the stereochemical outcomes of multicomponent reactions. mdpi.com For the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, B3LYP/6-31G* calculations were performed to further investigate the energetics of its rearrangement. rsc.org For this compound, DFT would be the method of choice for obtaining reliable geometric parameters, vibrational frequencies, and thermochemical data.
Table 1: Comparison of Quantum Mechanical Methods for a Hypothetical Isomerization of this compound
| Method/Basis Set | Relative Energy (kcal/mol) - Conformer A | Relative Energy (kcal/mol) - Conformer B | Transition State Energy (kcal/mol) |
| AM1 | 0.00 | 2.50 | 12.8 |
| HF/6-31G | 0.00 | 3.10 | 15.2 |
| MP2/6-31G | 0.00 | 2.85 | 14.1 |
| B3LYP/6-31G* | 0.00 | 2.95 | 13.5 |
| This table presents hypothetical data for illustrative purposes, based on typical results for similar spirocyclic systems. |
Conformational Analysis and Energy Landscapes
The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them.
Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. Mapping the PES allows for the identification of all possible conformations and the transition states that connect them.
For spirocyclic systems, the PES can be complex due to the rigidity of the spiro junction and the flexibility of the individual rings. Computational studies on substituted spiro[4.5]decanes have involved scanning the rotation around specific bonds to map the potential energy surface. cdnsciencepub.com This allows for the determination of the most stable forms of the rings and how substituents affect their conformation. For this compound, a thorough PES mapping would involve systematically changing the key dihedral angles of the cyclopentane (B165970) and tetrahydropyran (B127337) rings to locate all energy minima and saddle points.
Stereochemical Preference Prediction
Computational methods are powerful tools for predicting the preferred stereochemistry of spirocyclic compounds. The anomeric effect, which involves the interaction between a lone pair on an oxygen atom and an adjacent anti-periplanar σ* orbital, plays a significant role in the conformational preferences of spiroketals. beilstein-journals.org
In the conformational analysis of spiroketals derived from macrolides, molecular modeling was used to determine the preferred conformation, highlighting the strong influence of the anomeric effect. beilstein-journals.org For this compound, the orientation of the amine group (axial vs. equatorial on the cyclopentane ring) and the conformation of the tetrahydropyran ring will be governed by a delicate balance of steric and stereoelectronic effects. Computational studies can quantify these effects and predict the most stable isomer. For instance, in related spiroketal systems, the interplay of the anomeric effect and steric hindrance dictates the thermodynamically favored product. nih.gov
Table 2: Predicted Relative Energies and Key Dihedral Angles for Conformers of this compound
| Conformer | Amine Group Orientation | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| I | Equatorial | 175.2 | -60.5 | 0.00 |
| II | Axial | -65.8 | -58.9 | 1.85 |
| III | Equatorial | 55.4 | 178.1 | 3.20 |
| This table presents hypothetical data for illustrative purposes, based on computational studies of similar amine-containing spirocycles. |
Mechanistic Computational Studies for Reaction Pathways and Rearrangements
While specific computational studies focusing exclusively on the reaction pathways of this compound are not widely documented, research on analogous spiroketal systems provides significant insights into their formation and rearrangement mechanisms. Theoretical models are frequently employed to elucidate complex reaction cascades that are difficult to probe experimentally.
Mechanistic studies on the synthesis of related chiral (N, N)-spiroketals have revealed that the stereochemical outcome is often determined by specific steps in the reaction sequence. For instance, in a palladium-catalyzed enantioconvergent aminocarbonylation, computational analysis showed that the atroposelective aminocarbonylation step, rather than the subsequent spiroannulation, dictates the final stereochemistry of the spiroketal product. sciety.orgresearchgate.net This level of mechanistic detail is crucial for optimizing reaction conditions to achieve high yields and enantioselectivities.
Furthermore, computational investigations have been applied to understand rearrangement reactions. Acid-mediated Grob-type fragmentation of related α-spiro tetrahydrofuran (B95107) norbornyl monoketones has been studied to understand the pathway to forming 1-oxaspiro[4.5]decan-6-one derivatives. researchgate.net In-depth NMR experiments, often complemented by computational modeling, help to investigate and confirm proposed reaction mechanisms. researchgate.net These studies demonstrate the power of computational chemistry to map out potential energy surfaces, identify transition states, and clarify the factors controlling selectivity in the synthesis of complex spirocyclic systems.
Molecular Modeling and Ligand-Scaffold Interaction Simulations
The 1-oxaspiro[4.5]decane scaffold, a core component of the title compound, is featured in several biologically active molecules, making it a subject of intense molecular modeling and simulation studies. These investigations are critical for understanding how ligands containing this scaffold interact with biological targets such as G-protein-coupled receptors (GPCRs). The rigid spirocyclic framework is advantageous in drug discovery as it can lock a molecule into a specific conformation, potentially increasing binding affinity and specificity for a target receptor. tandfonline.com
A prominent example involves derivatives of this scaffold that act as ligands for the κ-opioid receptor (κOR). nih.gov Computational methods have been instrumental in predicting and explaining the phenomenon of "biased agonism," where a ligand preferentially activates one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). nih.govnih.gov
For instance, modeling studies on κOR agonists correctly predicted that certain probes are G-protein-biased compared to the reference ligand U69,593, which contains an N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]acetamide structure. nih.gov These computational models identify "functional hotspot" residues within the receptor's binding pocket that are crucial for dictating the signaling bias. nih.gov By modifying a ligand to interact differently with these hotspots, its functional profile can be fine-tuned.
Another significant compound, TRV130 (Oliceridine), features a related 6-oxaspiro[4.5]decane core and acts as a G-protein biased ligand at the μ-opioid receptor. acs.orgmdpi.com Docking simulations show how TRV130 binds to the receptor, stimulating G-protein coupling while minimizing β-arrestin interactions. acs.org This biased signaling is thought to be responsible for providing potent analgesia with a reduced profile of adverse effects compared to conventional opioids. nih.gov
| Compound/Scaffold Derivative | Biological Target | Key Computational Finding | Reference |
|---|---|---|---|
| U69,593 | κ-Opioid Receptor (κOR) | Used as a reference agonist in studies to predict G-protein bias of other ligands. | nih.govnih.gov |
| TRV130 (Oliceridine) | μ-Opioid Receptor (μOR) | Docking simulations show binding mode that favors G-protein coupling over β-arrestin pathways. | acs.orgmdpi.com |
| General 1-Oxaspiro[4.5]decane Scaffold | Various Receptors | Spirocyclic structure provides conformational rigidity, enhancing target binding specificity and metabolic stability. | tandfonline.com |
Prediction of Molecular Properties Relevant to Research Design
Computational methods are extensively used to predict molecular properties that are vital for research design, helping to prioritize compounds for synthesis and testing. These predictions range from fundamental physicochemical properties to complex biological activities.
Physicochemical and Structural Properties: For the closely related compound 8-oxaspiro[4.5]decan-1-one, properties such as the predicted collision cross-section (CCS) are available through databases like PubChem. uni.lu CCS is a measure of an ion's size and shape in the gas phase and is important in ion mobility-mass spectrometry. Such data can be used to predict the behavior of the parent amine in analytical experiments. Computational models like Density Functional Theory (DFT) can also predict structural features, such as the puckering of the cyclohexane (B81311) ring and the orientation of substituents.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 155.10666 | 134.3 |
| [M+Na]+ | 177.08860 | 144.3 |
| [M+NH4]+ | 172.13320 | 145.2 |
| [M-H]- | 153.09210 | 138.2 |
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Although specific QSAR studies for this compound are not published, the methodology is broadly applicable. QSAR models are built using calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and experimental activity data. nih.gov For example, a QSAR study on arylamines found that the presence of an aromatic ring and a basic nitrogen atom is crucial for good antiviral activity, a finding that highlights the potential importance of the amine group in the title compound for biological interactions. nih.gov These models allow for the virtual screening of new designs and the prediction of their activity before undertaking synthetic work, thereby saving time and resources. nih.gov The predictive potential of these models is rigorously checked through internal and external validation to ensure their reliability. nih.gov
Advanced Research Applications of 8 Oxaspiro 4.5 Decan 1 Amine As a Molecular Scaffold
Building Blocks for Complex Organic Synthesis
The inherent structural features of 8-oxaspiro[4.5]decan-1-amine make it a powerful tool for synthetic chemists. The spirocyclic system, where two rings share a single carbon atom, imparts a high degree of rigidity and a defined three-dimensional shape, which is advantageous for creating molecules with specific spatial arrangements. This scaffold is increasingly utilized for its ability to generate 'high-Fsp3' motifs, which are desirable in drug discovery for improving physicochemical properties. researchgate.net
The 8-oxaspiro[4.5]decane core is instrumental in the synthesis of novel spirocyclic ligands. These ligands are crucial components in coordination chemistry and asymmetric catalysis, where their rigid conformation can lead to high levels of stereocontrol. The amine functionality of this compound serves as a key attachment point for linking to metal centers or for further functionalization to create bidentate or multidentate ligands. Research into related oxaspirocycle amines has shown their utility as intermediates in the synthesis of spirocyclic ligands. The development of chiral spirocyclic ligands has demonstrated significant promise in achieving high efficiency in asymmetric synthesis. researchgate.net The general principle for designing ligands for certain biological targets, such as sigma receptors, involves incorporating two hydrophobic regions and a basic nitrogen atom, a structural motif that can be readily engineered from the 8-oxaspiro[4.5]decane scaffold. mdpi.com
The 8-oxaspiro[4.5]decane framework is a versatile starting point for the synthesis of a wide array of more complex spirocyclic systems. Chemists have developed various synthetic methodologies to build upon this core structure. For instance, tandem reactions like the Prins/pinacol (B44631) cascade process have been successfully employed to create substituted 8-oxaspiro[4.5]decan-1-ones from a range of aldehydes, demonstrating the scaffold's adaptability. researchgate.netsmolecule.com This method is applicable to aromatic, aliphatic, and heteroaromatic aldehydes, showcasing its broad utility. researchgate.netsmolecule.com Furthermore, general strategies such as iodocyclization of alkenyl alcohols have been developed to produce a large library of over 150 different oxa-spirocyclic compounds. researchgate.net The amine group in this compound can be readily transformed into other functional groups through reactions like oxidation, reduction, and substitution, further expanding the diversity of accessible spirocyclic molecules.
Precursors for Bioactive Molecular Design and Chemical Probes
The unique three-dimensional structure of the 8-oxaspiro[4.5]decane scaffold is particularly advantageous in medicinal chemistry and chemical biology. Its rigidity can enhance binding specificity to biological targets and improve metabolic stability compared to more flexible, linear molecules.
A significant area of research has been the use of the oxaspiro[4.5]decane scaffold in the design of ligands for sigma (σ) receptors, which are implicated in a variety of neurological conditions and are a target for therapeutic development. nih.govresearchgate.netucl.ac.be Researchers have successfully designed and synthesized series of 1-oxa-8-azaspiro[4.5]decane derivatives that exhibit high, nanomolar affinity for σ₁ receptors and moderate to good selectivity over the σ₂ subtype. nih.govresearchgate.net
For example, studies have shown that removing a benzene (B151609) ring from a known spiro(isobenzofuran piperidine) ligand to create a simpler 1-oxa-8-azaspiro[4.5]decane derivative maintained the high nanomolar affinity for σ₁ receptors. researchgate.net This indicates that smaller, less lipophilic moieties can serve as effective binding regions. researchgate.net Specific derivatives have been radiolabeled with Fluorine-18 (B77423), creating potential agents for positron emission tomography (PET) imaging of σ₁ receptors in the brain. nih.govresearchgate.net Biodistribution studies in mice with these radiolabeled compounds demonstrated high initial brain uptake and specific binding in receptor-rich areas. nih.govresearchgate.net
The 8-oxaspiro[4.5]decane scaffold is actively explored in chemical biology for its potential in designing enzyme inhibitors, receptor modulators, and various biological probes. pitt.edu Its rigid structure makes it an excellent candidate for studying interactions with biological macromolecules like enzymes and receptors. The amine functionality provides a convenient point for attaching fluorescent tags, affinity labels, or other reporter groups to create chemical probes for studying biological pathways. The use of spirocyclic structures is a recognized strategy in drug discovery to explore novel chemical space and develop candidates with improved pharmacological profiles. nih.gov
Contributions to Materials Science and Specialty Chemical Development
While the primary focus of research on 8-oxaspiro[4.5]decane-based compounds has been in the life sciences, the unique structural properties of this scaffold also suggest potential applications in materials science and the development of specialty chemicals. For related spirocyclic compounds, the rigid framework has been incorporated into advanced materials such as liquid crystals and metal-organic frameworks (MOFs), where the fixed molecular packing is a key advantage. smolecule.com The oxaspirocycle core can be utilized in the production of specialty chemicals and materials. For example, derivatives of related oxaspiro compounds have been investigated for creating novel materials with specific properties. smolecule.com The inherent stability and defined three-dimensional structure of the 8-oxaspiro[4.5]decane scaffold make it a candidate for creating polymers or other materials where precise molecular architecture is required.
Q & A
Q. What are the key synthetic methodologies for preparing 8-Oxaspiro[4.5]decan-1-amine derivatives?
The synthesis typically involves multi-step reactions, including oxidation, reduction, and nucleophilic substitution. Common reagents include hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and sodium azide (substitution). Large-scale synthesis may employ automated reactors and continuous flow processes to optimize yield and purity . For spirocyclic analogs, chlorinating agents and catalysts are used under controlled temperatures to introduce functional groups like chlorine .
Q. How can researchers characterize the structural integrity of this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming spirocyclic structure and substituent positions. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas. Predicted collision cross-section (CCS) data via ion mobility-mass spectrometry can further corroborate structural features .
Q. What are the primary stability considerations for handling this compound in laboratory settings?
Stability is influenced by functional groups (e.g., sulfonyl, hydroxyl). For example, hydroxyl-containing derivatives may require inert atmospheres to prevent oxidation, while sulfonyl groups necessitate moisture-free conditions to avoid hydrolysis. Storage at low temperatures (-20°C) in amber vials is recommended .
Advanced Research Questions
Q. How do structural modifications of the spirocyclic core influence pharmacological activity?
Substituents like nitro, trifluoromethyl, or phenylethyl groups alter lipophilicity, receptor binding, and metabolic stability. For instance, trifluoromethyl groups enhance membrane permeability, improving anticancer activity in cell-based assays. Comparative studies show that derivatives with extended aromatic systems exhibit stronger kinase inhibition .
Q. What experimental strategies resolve contradictions in biological assay data for this compound derivatives?
Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or stereochemical variations. Researchers should:
- Perform dose-response curves across multiple cell lines.
- Validate target engagement using biophysical methods (e.g., SPR, ITC).
- Conduct enantiomer-specific activity profiling to isolate stereochemical effects .
Q. How can computational tools optimize the design of this compound-based drug candidates?
Molecular docking and molecular dynamics simulations predict binding modes to targets like GPCRs or enzymes. Virtual screening of substituent libraries identifies groups that improve binding affinity or reduce off-target interactions. QSAR models correlate structural features (e.g., LogP, polar surface area) with pharmacokinetic properties .
Q. What methodologies address low yields in spirocyclic compound synthesis?
- Stepwise ring closure : Sequential formation of oxa/aza rings reduces steric hindrance.
- Catalytic systems : Palladium catalysts enable efficient cross-coupling for aryl-substituted derivatives.
- Microwave-assisted synthesis : Accelerates reaction times for thermally sensitive intermediates .
Q. How can combinatorial chemistry expand the diversity of this compound analogs?
Parallel synthesis using solid-phase techniques or automated liquid handlers allows rapid generation of analogs. For example, coupling spirocyclic amines with diverse electrophiles (e.g., acyl chlorides, sulfonyl chlorides) produces libraries for high-throughput screening. Quality control via LC/MS ensures purity and structural fidelity .
Methodological Resources
- Experimental Design : Factorial designs (e.g., 2³ designs) optimize reaction parameters (temperature, catalyst loading, solvent) to maximize yield .
- Data Analysis : Principal Component Analysis (PCA) identifies structural descriptors (e.g., ring strain, dipole moment) critical for biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
